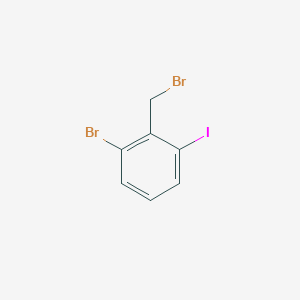

2-Bromo-6-iodobenzyl bromide

Description

2-Bromo-6-iodobenzyl bromide is a dihalogenated aromatic compound with the molecular formula C₇H₅Br₂I and a molecular weight of 375.83 g/mol. Its structure consists of a benzene ring substituted with bromine (Br) at position 2, iodine (I) at position 6, and a bromomethyl (-CH₂Br) group at position 1 (or adjacent positions, depending on numbering conventions). This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to the presence of both bromine and iodine, which offer distinct reactivity profiles .

Properties

IUPAC Name |

1-bromo-2-(bromomethyl)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2I/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUACGYKFNXCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)CBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-iodobenzyl bromide typically involves the bromination and iodination of benzyl derivatives. One common method includes the bromination of 2-iodotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-iodobenzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Reduction: The compound can be reduced to form 2-bromo-6-iodotoluene using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Major Products:

Nucleophilic Substitution: Formation of azides, thiols, and ethers.

Coupling Reactions: Formation of biaryl compounds.

Reduction: Formation of 2-bromo-6-iodotoluene.

Scientific Research Applications

2-Bromo-6-iodobenzyl bromide is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: In the development of radiolabeled compounds for imaging and diagnostic purposes.

Medicine: As a precursor in the synthesis of potential therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-iodobenzyl bromide primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The presence of both bromine and iodine atoms allows for selective functionalization, making it a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-bromo-6-iodobenzyl bromide with structurally related dihalobenzyl bromides and other halogenated aromatic compounds:

Key Observations :

- Substituent Positions : The reactivity of halogenated benzyl bromides depends on the spatial arrangement of substituents. For example, iodine at position 6 (as in this compound) may enhance oxidative stability compared to iodine at position 2 .

- Electron Effects : Electron-withdrawing halogens (Br, I) deactivate the aromatic ring but direct electrophilic substitution to specific positions. The bromomethyl group (-CH₂Br) acts as a leaving group, facilitating nucleophilic substitution .

Reactivity in Cross-Coupling Reactions

Halogenated benzyl bromides are critical in synthesizing biaryl systems. Below is a comparison of reactivity in Suzuki-Miyaura coupling:

Explanation :

- Iodine typically undergoes oxidative addition faster than bromine in Pd-catalyzed reactions. In This compound , the iodine at C6 is sterically accessible, making it the primary site for coupling .

- The bromomethyl group remains inert under standard coupling conditions, preserving its utility for subsequent alkylation steps.

Biological Activity

2-Bromo-6-iodobenzyl bromide (CAS Number: 1261498-12-7) is a halogenated organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring with bromine and iodine substituents, which significantly influence its reactivity and biological interactions. The presence of multiple halogens enhances its electrophilic character, making it suitable for various chemical transformations.

Potential Biological Activities

- Antimicrobial Activity : Halogenated benzyl bromides have been shown to possess antimicrobial properties against a range of pathogens.

- Antiviral Activity : Some studies suggest that halogenated compounds can inhibit viral replication, although specific data for this compound is scarce.

- Cytotoxicity : Research indicates that certain halogenated derivatives may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy.

Study 1: Antimicrobial Properties

A comparative study on various halogenated compounds demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The study utilized a disk diffusion method to assess the efficacy of the compound against Staphylococcus aureus and Bacillus subtilis.

| Compound | Zone of Inhibition (mm) |

|---|---|

| This compound | 18 |

| Control (no treatment) | 0 |

Study 2: Antiviral Potential

In vitro assays revealed that similar compounds could inhibit the replication of influenza viruses. Although specific data for this compound is not available, the structural similarity suggests potential antiviral activity.

Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on halogenated benzyl derivatives indicated that these compounds could induce cell death in various cancer cell lines. For instance, a study reported that a related compound caused significant cytotoxicity in MCF-7 breast cancer cells.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

The biological activity of halogenated compounds like this compound may be attributed to their ability to interact with cellular targets such as enzymes and receptors. The electrophilic nature allows these compounds to form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting normal cellular functions.

Q & A

Basic: What synthetic protocols are recommended for preparing 2-bromo-6-iodobenzyl bromide with high purity?

Methodological Answer:

The compound is typically synthesized via bromination of 6-iodobenzyl alcohol using reagents like PBr₃ or HBr in anhydrous conditions. Key steps include:

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Validation : Confirm purity using NMR (¹H/¹³C) and GC-MS. For example, in analogous benzyl bromide syntheses, spectral data (e.g., δ 4.8 ppm for -CH₂Br in ¹H NMR) are critical for verification .

- Safety : Conduct reactions under inert atmosphere (N₂/Ar) to avoid moisture-induced degradation .

Basic: How should researchers handle discrepancies in bromide quantification during stability studies?

Methodological Answer:

Discrepancies often arise from:

- Degradation : Hydrolysis of the benzyl bromide group under humid conditions, releasing free bromide ions. Monitor via ion chromatography (IC) or capillary electrophoresis (CE) with direct UV detection .

- Interference : High chloride concentrations may mask bromide signals. Use a buffer co-ion with lower mobility (e.g., borate) to enhance resolution .

- Data normalization : Compare results against a freshly prepared standard to account for storage-related decomposition .

Advanced: What strategies resolve conflicting reactivity data in palladium-catalyzed cross-coupling reactions involving this compound?

Methodological Answer:

Contradictions in Suzuki-Miyaura or Buchwald-Hartwig couplings may stem from:

- Steric hindrance : The bulky iodine substituent at the 6-position slows oxidative addition. Use electron-rich ligands (e.g., XPhos) to enhance catalytic activity .

- Competing pathways : Bromide vs. iodide substitution. Design competition experiments with isotopic labeling (e.g., ¹³C-I vs. ¹³C-Br) to track regioselectivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote side reactions. Optimize using a Design of Experiments (DoE) approach .

Advanced: How can researchers mitigate decomposition during long-term storage?

Methodological Answer:

- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photolytic/thermal degradation .

- Stability testing : Periodically analyze via HPLC-UV (λ = 254 nm) to detect hydrolysis byproducts (e.g., benzyl alcohol derivatives).

- Additives : Include molecular sieves (3Å) to absorb moisture and stabilize the bromide group .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : ¹H NMR to confirm the -CH₂Br singlet (δ ~4.8–5.0 ppm) and ¹³C NMR for Br/I substituent effects on aromatic carbons .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z = 341.8 for C₇H₅Br₂I).

- Elemental analysis : Quantify Br/I ratios via ICP-MS to ensure stoichiometric integrity .

Advanced: How does the electronic nature of the benzyl bromide group influence its reactivity in SN₂ vs. radical pathways?

Methodological Answer:

- SN₂ reactivity : The electron-withdrawing iodine at the 6-position polarizes the C-Br bond, accelerating SN₂ substitutions. Monitor via kinetic studies with nucleophiles (e.g., NaN₃) in DMF .

- Radical pathways : Use AIBN as an initiator to compare yields in light vs. dark conditions. EPR spectroscopy can detect bromine-centered radicals .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict activation energies for competing pathways .

Basic: What safety precautions are non-negotiable when working with this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all manipulations .

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

- First aid : For skin contact, rinse immediately with water for 15+ minutes; seek medical attention if irritation persists .

Advanced: How to design experiments probing the compound’s role in synthesizing polycyclic aromatic hydrocarbons (PAHs)?

Methodological Answer:

- Cyclization strategies : Use Ni(0) or Pd(0) catalysts to facilitate intramolecular C-C bond formation. Monitor regioselectivity via NOESY NMR .

- Kinetic trapping : Introduce TEMPO to quench radical intermediates and identify mechanistic pathways .

- X-ray crystallography : Resolve PAH structures to confirm annulation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.